6,13-Pentacenequinone

Photocatalysis Organic Electronics Stability

6,13-Pentacenequinone (PQ) is the air-stable, high-purity organic semiconductor for OTFTs and photocatalysis. Unlike pentacene, PQ enables ambient processing without inert atmosphere. As an interlayer at Au/pentacene interfaces, a 5 nm PQ film enhances mobility and On/Off ratio. In photocatalysis, PQ-TiO₂ systems achieve a hydrogen evolution rate of 36,456 μmol h⁻¹ g⁻¹—4× higher than TiO₂. PQ/ZnO composites degrade methylene blue under sunlight with optimized 0.5 wt% loading. As a precursor, its stability ensures reproducible pentacene synthesis. Procure now.

Molecular Formula C22H12O2
Molecular Weight 308.3 g/mol
CAS No. 3029-32-1
Cat. No. B1223199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,13-Pentacenequinone
CAS3029-32-1
Synonyms6,13-pentacenequinone
6,13-PeQ
Molecular FormulaC22H12O2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O
InChIInChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H
InChIKeyUFCVADNIXDUEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,13-Pentacenequinone CAS 3029-32-1 Technical Specifications & Procurement Overview


6,13-Pentacenequinone (CAS 3029-32-1), also known as pentacene-6,13-dione, is a yellow organic semiconductor powder with a molecular weight of 308.33 g/mol and a melting point of 394 °C . It is the oxidized derivative of pentacene and belongs to the class of linear para-acenequinones [1]. This compound is characterized by a band gap of approximately 3.0 eV [2] and exhibits significant thermal stability, decomposing only when heated above 300 °C , making it a robust intermediate for synthesizing pentacene derivatives and a functional material in its own right for photocatalysis and organic electronics.

Procurement Risk Alert: Why 6,13-Pentacenequinone Cannot Be Replaced by Generic Pentacene or Other Acenequinones


The common precursor pentacene cannot be substituted for 6,13-pentacenequinone in applications requiring air-stable processing or oxidizing environments, as pentacene (PEN) is highly air- and light-sensitive [1]. While pentacene oxidizes to PQ, this is an uncontrolled degradation pathway; the reverse reaction requires deliberate reduction [2]. Furthermore, other acenequinones like anthraquinone possess different redox potentials and molecular orbitals, leading to mismatched energy level alignment in devices [3]. The specific electronic structure of PQ is critical for its function as a carrier injection interlayer, where it reduces the hole barrier height at Au/pentacene interfaces, a property not shared by other quinones [4].

Quantitative Differentiation: 6,13-Pentacenequinone Performance Benchmarks vs. Comparators


Photostability: 6,13-Pentacenequinone vs. Pentacene

6,13-Pentacenequinone (PQ) exhibits superior photostability compared to its reduced analog, pentacene (PEN). Unlike PEN, which is highly sensitive to light and air, leading to degradation via photo-oxidation, PQ is stable under ambient conditions [1]. This difference is critical for material handling and device longevity. The photodegradation of PEN is a well-documented issue, whereas PQ can be used as a stable photocatalyst without special precautions [2].

Photocatalysis Organic Electronics Stability

Hole Injection Efficiency: PQ Interlayer vs. Standard Pentacene OTFT

The insertion of a 5-nm-thick 6,13-pentacenequinone (PQ) interlayer between Au electrodes and the pentacene channel in organic thin-film transistors (OTFTs) significantly improves device performance [1]. Compared to a control device without a PQ layer, the PQ-modified device exhibited enhanced field-effect mobility, threshold voltage, and On/Off current ratio [2]. This improvement is attributed to the reduction of the hole barrier height at the Au/pentacene interface by the PQ interlayer [3].

Organic Field-Effect Transistors OTFT Carrier Injection

Photocatalytic Hydrogen Evolution: PQ vs. TiO2 and PQ/TiO2 Nanosystems

A novel organo-inorganic nanosystem comprising 6,13-pentacenequinone (PQ) coupled with TiO2 (PQ–TiO2) demonstrates a hydrogen evolution rate of 36,456 μmol h⁻¹ g⁻¹ from H2S under UV-visible light [1]. This rate is four times higher than that obtained with TiO2 alone in previous reports [2]. The enhanced performance is due to the formation of a coupled semiconductor system with a band gap of 2.7–2.8 eV, enabling efficient charge separation [3].

Photocatalysis Hydrogen Production Water Splitting

Photocatalytic Dye Degradation: PQ/ZnO vs. PQ/TiO2 Composites

In a comparative study, 6,13-pentacenequinone/zinc oxide (PQ/ZnO) nanocomposites were evaluated against PQ/TiO2 systems for the degradation of methylene blue (MB) dye under sunlight [1]. The coupled organo-inorganic catalysts showed higher photocatalytic MB degradation than the individual components [2]. Specifically, the PQ/ZnO nanocomposite with 0.5 wt% PQ exhibited the highest MB degradation activity [3].

Photocatalysis Dye Degradation Nanocomposites

Thermal Stability: 6,13-Pentacenequinone vs. Typical Organic Semiconductors

6,13-Pentacenequinone (PQ) demonstrates high thermal stability, decomposing only above 300 °C . This is a significant advantage over many other organic semiconductors, which can degrade or undergo morphological changes at lower temperatures, limiting their processing and operational windows [1]. The high melting point of 394 °C further underscores its robustness for thermal evaporation deposition techniques .

Thermal Stability Material Science Device Fabrication

Procurement-Driven Application Scenarios for 6,13-Pentacenequinone CAS 3029-32-1


High-Performance Organic Thin-Film Transistor (OTFT) Fabrication

6,13-Pentacenequinone is not merely a precursor but a functional interlayer material for enhancing the performance of pentacene-based OTFTs. By inserting a thin (e.g., 5 nm) PQ layer between the Au source/drain electrodes and the pentacene channel, device manufacturers can achieve significant improvements in field-effect mobility, threshold voltage, and On/Off current ratio [1]. This application leverages the quantifiable performance enhancement demonstrated in direct head-to-head device comparisons, making PQ a key component for advanced organic electronics.

Advanced Photocatalyst for Solar-Driven Hydrogen Production

For research and development in renewable energy, 6,13-Pentacenequinone serves as a critical component in high-efficiency organo-inorganic hybrid photocatalysts. When coupled with TiO2 to form a PQ–TiO2 nanosystem, it achieves a hydrogen evolution rate of 36,456 μmol h⁻¹ g⁻¹, which is four times higher than TiO2 alone [2]. This application is directly supported by quantitative data on hydrogen generation rates, providing a clear performance benchmark for catalyst development.

Environmental Remediation via Photocatalytic Dye Degradation

Researchers focusing on wastewater treatment and environmental cleanup can utilize 6,13-Pentacenequinone in composite materials, such as PQ/ZnO nanocomposites. These composites have demonstrated superior performance in degrading methylene blue dye under sunlight compared to PQ/TiO2 systems and individual components [3]. The specific optimization of PQ content (0.5 wt%) for maximum activity provides a clear formulation guideline based on direct comparative evidence.

Synthesis of Stable Pentacene Derivatives

6,13-Pentacenequinone is the essential starting material for synthesizing pentacene and its derivatives through nucleophilic addition or reduction reactions [4]. Its air and photostability simplify synthetic protocols, reducing the need for strict inert atmosphere conditions required for handling pentacene directly [5]. This application is grounded in the well-documented stability advantage of PQ over its reduced form, ensuring reproducible and scalable synthesis of high-value acene compounds.

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